molecular formula C24H23N3O4 B2687084 1'-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1705057-73-3

1'-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2687084
CAS No.: 1705057-73-3
M. Wt: 417.465
InChI Key: GYMWWPUDWJSUCZ-UHFFFAOYSA-N
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Description

1'-[3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a high-value chemical probe utilized in neuroscience and psychiatric disorder research. Its primary research application is as a potent and selective antagonist of the kappa opioid receptor (KOR). Antagonism of KOR has been shown to produce antidepressant-like and anxiolytic-like effects in preclinical behavioral models , making this compound a critical tool for investigating the role of the dynorphin/KOR system in stress-related affective disorders. The molecular architecture of this spirocyclic compound is designed for high central nervous system (CNS) penetration, allowing researchers to effectively probe KOR function in vivo. This research is fundamental for exploring novel mechanisms for mood regulation and potential therapeutic pathways that operate outside of classical monoaminergic systems . By selectively blocking KOR, this compound helps elucidate neurobiological mechanisms underlying stress responses and reward processing, providing insights that are relevant to the study of depression, anxiety, and substance use disorders.

Properties

IUPAC Name

1'-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-26-21(14-20(25-26)16-7-5-8-17(13-16)30-2)22(28)27-12-6-11-24(15-27)19-10-4-3-9-18(19)23(29)31-24/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMWWPUDWJSUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCC4(C3)C5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves multiple steps, typically starting with the preparation of the core benzofuran and pyrazole units. The benzofuran unit can be synthesized through a cyclization reaction involving phenol derivatives and acyl chlorides. The pyrazole unit is often prepared via the condensation of hydrazines with β-diketones.

The final spiro compound is formed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . These reactions require precise control of reaction conditions, including temperature, solvent, and catalyst concentration, to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1’-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

1’-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:

    Chemistry: It is used as a model compound for studying spirocyclic structures and their reactivity.

    Biology: Its potential bioactive properties make it a candidate for studying interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Its unique structure makes it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Spirocyclic vs. Non-Spirocyclic Systems

  • In contrast, fipronil (a non-spiro pyrazole) relies on its trifluoromethyl sulfinyl group for insecticidal activity by disrupting GABAergic signaling .

Substituent Effects

  • Methoxy Groups : The 3-methoxyphenyl substituent in the target compound may enhance lipophilicity and π-π interactions compared to the 4-methoxy derivative in , which showed cytotoxicity in cancer cells.
  • Trifluoromethyl Groups : Compounds like and use trifluoromethyl groups to improve metabolic stability and electronegativity, whereas the target compound lacks this feature.

Biological Activity

The compound 1'-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one represents a novel class of pyrazole derivatives with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a spiro configuration that integrates a benzofuran moiety with a piperidine ring, linked to a pyrazole unit. The molecular formula is C21H22N4O3C_{21}H_{22}N_4O_3 with a molecular weight of approximately 378.43 g/mol.

PropertyValue
Molecular FormulaC21H22N4O3
Molecular Weight378.43 g/mol
CAS Number2741926-71-4

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains and fungi, including Candida albicans. Docking studies suggest that these compounds can bind effectively to microbial enzymes, which may inhibit their activity. A study reported docking scores between -10.29 to -15.08 kcal/mol for related compounds, indicating strong binding affinity to target receptors .

Anticancer Properties

The potential anticancer activity of this compound has been highlighted in various research articles. Pyrazole derivatives are known to induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival. For example, the compound's interaction with specific kinases has been implicated in reducing tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound could be beneficial in treating inflammatory diseases by reducing the levels of inflammation markers in biological systems.

The mechanism by which This compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

  • Binding to Enzymatic Targets : The compound may interact with enzymes involved in metabolic pathways, thereby altering their function.
  • Modulating Receptor Activity : It may influence receptor-mediated pathways that control cellular responses.
  • Inducing Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against Candida albicans and various bacterial strains. The results demonstrated that compounds with similar structures exhibited significant inhibitory effects on microbial growth, supporting the hypothesis that structural modifications can enhance biological activity .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized several pyrazole derivatives and tested their effects on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

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